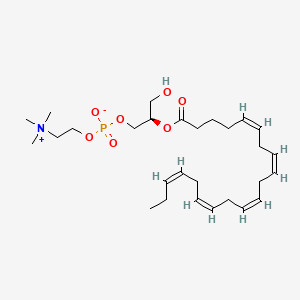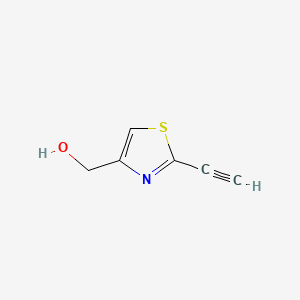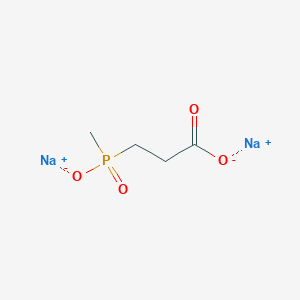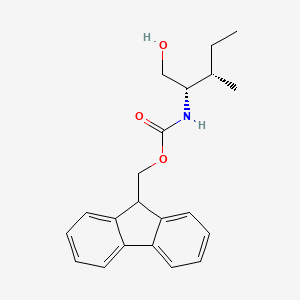
Fmoc-Isoleucinol
Descripción general
Descripción
“(9H-Fluoren-9-yl)methyl ((2S,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate” is a chemical compound with the molecular formula C23H29NO4 . It has an average mass of 383.481 Da and a Monoisotopic mass of 383.209656 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, and other characteristics. For this compound, it has a molecular weight of 383.481 Da .Aplicaciones Científicas De Investigación
Formación de Hidrogel
Fmoc-Isoleucinol se puede usar para formar hidrogeles basados en péptidos (PHG), que son materiales biocompatibles adecuados para diversas aplicaciones biológicas, biomédicas y biotecnológicas . Estos hidrogeles se pueden utilizar como sistemas de administración de fármacos y herramientas de diagnóstico para la obtención de imágenes .
Ingeniería de Tejidos
Los hidrogeles basados en this compound han demostrado potencial en la ingeniería de tejidos. Por ejemplo, el hidrogel Fmoc-K3, que es bastante rígido, soporta la adhesión, la supervivencia y la duplicación de las células, lo que lo convierte en un material potencial para la ingeniería de tejidos .
Aplicaciones de Bioimpresión
This compound se puede utilizar en aplicaciones de bioimpresión. Se ha propuesto una nueva clase de péptidos catiónicos anfipáticos formadores de hidrogeles sintéticos, denominados serie K, como andamio para aplicaciones de bioimpresión .
Autoensamblaje
This compound y sus análogos pueden autoensamblarse y gelificar en solución acuosa . Esta propiedad es útil en la creación de hidrogeles autoportantes y otros materiales.
Biosensores
Los materiales basados en this compound se han investigado como biosensores para la detección de fibrillas amiloides . Esto podría ser particularmente útil en el diagnóstico y estudio de enfermedades caracterizadas por la formación de fibrillas amiloides, como la enfermedad de Alzheimer.
Aplicaciones Farmacéuticas
This compound se puede utilizar en la formulación de hidrogeles biocompatibles adecuados para diferentes aplicaciones biomédicas . Estos hidrogeles se pueden utilizar para encapsular grandes cantidades de agua u otros fluidos biológicos, lo que los hace adecuados para diversas aplicaciones farmacéuticas .
Mecanismo De Acción
Target of Action
Fmoc-Isoleucinol, also known as FMOC-ILE-OL or Fmoc-L-Isoleucinol, is primarily used as a protecting group for amines in peptide synthesis . The fluorenylmethoxycarbonyl (Fmoc) group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Therefore, the primary targets of this compound are the amines that need to be protected during the synthesis process.
Mode of Action
The Fmoc group in this compound acts as a base-labile protecting group . It is introduced to the amine through a reaction with Fmoc-Cl . This protection allows for the selective reaction of other functional groups in the molecule without interference from the amine. The Fmoc group can be removed rapidly by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of this compound in peptide synthesis involves complex self-assembly pathways . These pathways allow the same set of biomolecules to form different self-assembly states by avoiding the thermodynamic pit . The assemblies nucleate using non-classical or classical nucleation routes into distinct metastable (transient hydrogels), kinetic (stable hydrogels), and thermodynamic structures .
Pharmacokinetics
A related compound, fmoc-phenylalanine, has been evaluated for its pharmacokinetic profile . It was found to have an oral bioavailability of 65±18% and a suitable pharmacokinetic profile
Result of Action
The primary result of this compound’s action is the protection of amines during peptide synthesis . This allows for the selective reaction of other functional groups in the molecule without interference from the amine . After the peptide synthesis is complete, the Fmoc group can be removed, leaving the amine free .
Action Environment
The action of this compound is influenced by the environment in which it is used. For example, the Fmoc group is rapidly removed by a base . Therefore, the pH of the environment can influence the stability of the Fmoc group. Additionally, temperature and solvent can affect the reaction rates and the stability of the Fmoc group .
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-3-14(2)20(12-23)22-21(24)25-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20,23H,3,12-13H2,1-2H3,(H,22,24)/t14-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPMFRNXDNCNRH-VBKZILBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679813 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133565-46-5 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




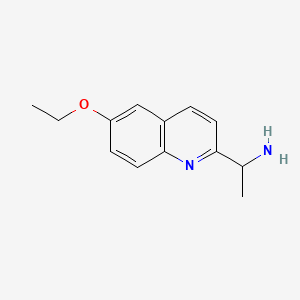
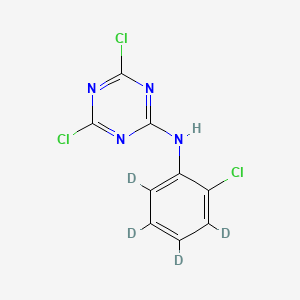
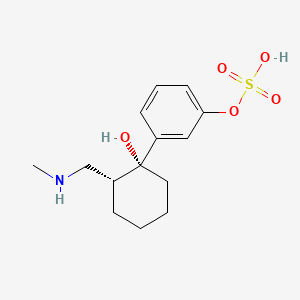
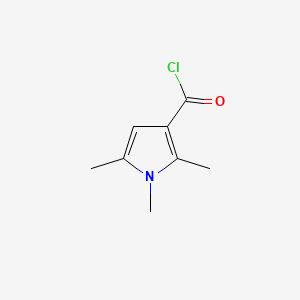
![4,5,6,7-Tetrahydro-2-aminobenzo[b]thiophene-4-carbonitrile](/img/structure/B589036.png)
